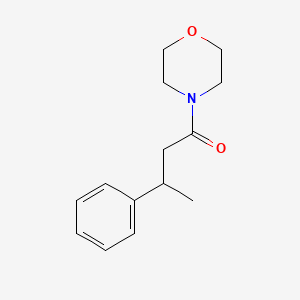

4-(3-phenylbutanoyl)morpholine

Description

Properties

IUPAC Name |

1-morpholin-4-yl-3-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-12(13-5-3-2-4-6-13)11-14(16)15-7-9-17-10-8-15/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOHDDFPFVOVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N1CCOCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Aryl-Acylated Morpholines

Example Compound : 4-[(3-Fluorophenyl)acetyl]morpholine (CAS 155222-86-9)

- Structure : Morpholine substituted with a 3-fluorophenylacetyl group.

- Molecular Weight : 223.24 g/mol .

- Synthesis : Likely synthesized via nucleophilic substitution or acylation of morpholine.

- Fluorine substitution on the phenyl ring (as in the analog) may improve metabolic stability and binding affinity in drug design, whereas the unsubstituted phenyl group in the target compound could prioritize bulkier interactions.

Aryl-Sulfonylated Morpholines

Example Compounds :

- 4-[(4-Methoxyphenyl)sulfonyl]morpholine

- 4-[2-(Methylsulfonyl)phenyl]morpholine

- Synthesis : Prepared via coupling of aryl sulfonyl chlorides with morpholine under basic conditions .

- Key Properties :

- Comparison: The butanoyl group in 4-(3-phenylbutanoyl)morpholine may reduce solubility compared to sulfonylated analogs but increase membrane permeability.

Heterocyclic-Substituted Morpholines

Example Compounds :

- 4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine (CID891729)

- 4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Synthesis : Achieved via Buchwald-Hartwig coupling or nucleophilic aromatic substitution .

- Biological Activity: Morpholine-pyrimidine hybrids (e.g., CID891729) exhibit potent EP2 receptor modulation (fold shift EC50 = 7.2 in Table 1 of ). Thienopyrimidine-morpholine derivatives show PI3Kα inhibitory activity .

- Comparison: The phenylbutanoyl group may prioritize interactions with hydrophobic pockets in target proteins, contrasting with heterocyclic substituents that engage in π-π stacking or hydrogen bonding.

Alkyl-Substituted Morpholines

Example Compound : 4-Octadecyl-morpholine

- Comparison: The long alkyl chain in 4-octadecyl-morpholine enhances hydrophobicity, while the phenylbutanoyl group balances aromatic and aliphatic properties.

Data Table: Key Analogs of this compound

Q & A

Q. Optimization Considerations :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization is critical to isolate high-purity products.

- Yield improvement : Catalytic methods (e.g., Pd-mediated coupling for aryl groups) may be adapted from protocols for structurally similar compounds like 4-(2-Bromo-4-fluorobenzyl)morpholine .

Which spectroscopic and computational techniques are most effective for characterizing this compound?

Basic Research Question

Key Techniques :

Q. Advanced Applications :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental data .

- Molecular Docking : Screen for potential biological targets (e.g., enzyme binding pockets) using tools validated in studies on similar morpholine derivatives .

How can researchers address contradictions in biological activity data for morpholine derivatives?

Advanced Research Question

Common Sources of Discrepancies :

- Structural isomerism : Subtle differences in substituent positions (e.g., bromine/fluorine in 4-(2-Bromo-4-fluorobenzyl)morpholine vs. 4-(2-Bromo-5-fluorobenzyl)morpholine) drastically alter activity .

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies.

Q. Methodological Solutions :

-

Comparative SAR Analysis : Use tables to map substituent effects. For example:

Compound Substituent Position Biological Activity 4-(2-Bromo-4-fluorobenzyl)morpholine 4-F, 2-Br Moderate kinase inhibition 4-(3-Bromo-5-fluorobenzoyl)morpholine 3-Br, 5-F Enhanced antimicrobial activity -

Meta-Analysis : Pool data from structurally analogous compounds (e.g., 4-Phenylmorpholine derivatives) to identify trends .

What strategies optimize the experimental design for studying reaction mechanisms involving this compound?

Advanced Research Question

Approaches :

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS, as applied to 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline oxidation pathways .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reactants to trace mechanistic pathways (e.g., acyl transfer steps).

- Computational Modeling : Simulate transition states using Gaussian or ORCA software, validated in studies on morpholine-based nonlinear optical (NLO) materials .

Case Study : For 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine, a combination of experimental kinetics and DFT revealed rate-limiting steps in nucleophilic substitution .

How can crystallographic data discrepancies be resolved when analyzing this compound derivatives?

Advanced Research Question

Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.